CEP-37440

説明

ALK-FAK Inhibitor this compound is an orally available dual kinase inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK), with potential antineoplastic activity. Upon administration, ALK-FAK inhibitor this compound selectively binds to and inhibits ALK kinase and FAK kinase. The inhibition leads to disruption of ALK- and FAK-mediated signal transduction pathways and eventually inhibits tumor cell growth in ALK- and FAK-overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; its dysregulation and gene rearrangements are associated with a variety of tumors. The cytoplasmic tyrosine kinase FAK, a signal transducer for integrins, is upregulated and constitutively activated in various tumor types; it plays a key role in tumor cell migration, proliferation, survival, and tumor angiogenesis.

特性

IUPAC Name |

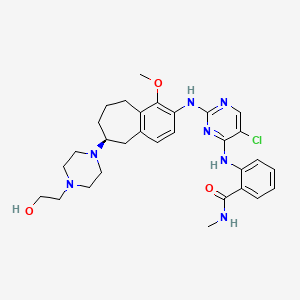

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSHRERPHLTPEE-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025939 |

Source

|

| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391712-60-9 |

Source

|

| Record name | CEP-37440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-37440 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEP-37440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CEP-37440: A Dual Inhibitor of FAK and ALK for Oncological Applications

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CEP-37440, a potent, orally available small molecule inhibitor targeting both Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory activity positions this compound as a promising therapeutic agent in oncology, particularly for tumors where FAK and/or ALK signaling pathways are dysregulated.[2][3]

Core Mechanism: Dual Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, selectively binding to the kinase domains of both FAK and ALK.[4] This binding prevents the transfer of phosphate from ATP to their respective substrate proteins, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion.

Inhibition of Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Its overexpression and constitutive activation are hallmarks of numerous invasive solid tumors and are associated with metastasis. This compound effectively inhibits FAK by preventing its autophosphorylation at Tyrosine 397 (Tyr 397), a critical step for its activation and the recruitment of other signaling proteins. By blocking FAK signaling, this compound disrupts key cellular processes involved in tumor progression, including cell adhesion, migration, and proliferation.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily. Genetic alterations, such as chromosomal rearrangements and mutations leading to its constitutive activation, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. This compound's inhibition of ALK blocks these aberrant growth signals, leading to the induction of apoptosis and suppression of tumor growth in ALK-dependent cancers.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays. The following tables summarize the key potency data.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| FAK | Enzymatic | 2.3 | |

| FAK1 | Enzymatic | 2.0 | |

| ALK | Enzymatic | 3.5 | |

| ALK | Enzymatic | 3.1 |

Table 1: Enzymatic Inhibition of FAK and ALK by this compound.

| Target Kinase | Cellular Assay | IC50 (nM) | Reference |

| FAK1 | Cellular Inhibition | 80 | |

| ALK | Cellular Inhibition | 22 | |

| ALK | Cellular (in 75% human plasma) | 120 |

Table 2: Cellular Inhibitory Potency of this compound.

Signaling Pathway Inhibition

The dual inhibition of FAK and ALK by this compound disrupts critical oncogenic signaling pathways.

Preclinical Efficacy

In vitro studies have demonstrated that this compound effectively reduces the proliferation of various cancer cell lines, particularly those with high levels of activated FAK or ALK. For instance, in inflammatory breast cancer (IBC) cell lines, this compound decreased cell proliferation by inhibiting the autophosphorylation of FAK at Tyr 397. The compound has also been shown to induce apoptosis in a dose-dependent manner in susceptible cell lines.

In vivo studies using xenograft models have corroborated these findings. Oral administration of this compound resulted in significant tumor growth inhibition in a dose-dependent manner. Notably, in a breast cancer xenograft model, this compound treatment not only reduced primary tumor growth but also inhibited the development of spontaneous brain metastases.

| Xenograft Model | Cell Line | Dose | Tumor Growth Inhibition (TGI) | Reference |

| Breast Cancer | SUM190 | 55 mg/kg (bid) | 79.7% | |

| Breast Cancer | FC-IBC02 | 55 mg/kg (bid) | 33% | |

| Breast Cancer | SUM149 | 55 mg/kg (bid) | 23% |

Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAK and ALK enzymes.

Methodology:

-

Recombinant FAK and ALK kinase domains are incubated in a reaction buffer containing ATP and a specific peptide substrate.

-

This compound is added in a series of dilutions to determine its effect on kinase activity.

-

The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (MTS Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., inflammatory breast cancer cell lines FC-IBC02, SUM190) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72-192 hours).

-

Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

-

The plates are incubated to allow for the conversion of MTS to a soluble formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured at 490 nm using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the concentration that inhibits proliferation by 50% (GI50).

Western Blotting for Phospho-FAK

Objective: To confirm the inhibition of FAK autophosphorylation in cells treated with this compound.

Methodology:

-

Cancer cells are treated with this compound (e.g., 1000 nM) for various time points (e.g., 0, 48, 72, 96, 120 hours).

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-FAK (Tyr 397) and total FAK.

-

Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to determine the ratio of phosphorylated FAK to total FAK.

Conclusion

This compound is a potent dual inhibitor of FAK and ALK with a well-defined mechanism of action. Its ability to simultaneously block two key oncogenic signaling pathways provides a strong rationale for its clinical development. The preclinical data demonstrate significant anti-proliferative and anti-metastatic activity in relevant cancer models. Further clinical investigation is warranted to establish its therapeutic potential in patients with tumors characterized by FAK overexpression and/or ALK dysregulation.

References

- 1. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CEP-37440: A Technical Guide to a Dual FAK/ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-37440 is a potent, orally available small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Dysregulation of both FAK and ALK signaling pathways is implicated in the progression of various cancers, making a dual inhibitor an attractive therapeutic strategy.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are correlated with increased malignancy and invasiveness in numerous tumor types. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements and mutations lead to the expression of oncogenic fusion proteins that drive several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

This compound was developed to simultaneously target these two key oncogenic drivers. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.

Chemical and Physical Properties

This compound is an orally bioavailable small molecule.

| Property | Value | Reference |

| Chemical Formula | C30H38ClN7O3 | |

| Molecular Weight | 580.1 g/mol | |

| CAS Number | 1391712-60-9 | |

| Synonyms | ALK-FAK inhibitor this compound |

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of both FAK and ALK. Its primary mechanism involves binding to the kinase domain of these proteins, thereby blocking their catalytic activity. A key downstream effect of this compound is the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in FAK activation, creating a docking site for Src family kinases and initiating downstream signaling cascades. By preventing this, this compound effectively disrupts FAK-mediated signaling. Similarly, it inhibits the kinase activity of ALK, leading to the disruption of ALK-mediated signal transduction pathways.

FAK Signaling Pathway

ALK Signaling Pathway

Quantitative Data Summary

In Vitro Inhibitory Activity

| Target | Assay Type | IC50 / Ki | Cell Line / Condition | Reference |

| FAK | Kinase Assay | IC50: 2.3 nM | - | |

| ALK | Kinase Assay | IC50: 3.5 nM | - | |

| FAK | Kinase Assay | Ki: 2.3 nM | ATP-competitive | |

| ALK | Kinase Assay | Ki: 120 nM | ATP-competitive | |

| ALK | Cellular Assay | IC50: 120 nM | 75% human plasma |

In Vitro Cellular Proliferation

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| FC-IBC02 | Inflammatory Breast Cancer | 300 nM | Decreased proliferation | |

| FC-IBC02 | Inflammatory Breast Cancer | 1000 nM | Complete inhibition of proliferation | |

| SUM190 | Inflammatory Breast Cancer | 1000 nM | 50% decrease in proliferation | |

| KPL4 | Breast Cancer | Not specified | Decreased proliferation | |

| MDA-IBC03 | Inflammatory Breast Cancer | High concentration | Inhibition of proliferation | |

| SUM149 | Inflammatory Breast Cancer | High concentration | Slight response |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Effect on Metastasis | Reference |

| SUM190 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 79.7% | Not specified | |

| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 33% | Prevented brain metastasis | |

| SUM149 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 23% | Not specified | |

| Sup-M2 | Anaplastic Large Cell Lymphoma | 3-55 mg/kg (b.i.d and q.d.) | 12 days | Dose-dependent inhibition | Not specified | |

| CWR22 | Prostate Cancer | 55 mg/kg (p.o, once) | 24 hours | Inhibition of FAK phosphorylation | Not specified |

Pharmacokinetic Parameters

| Species | Administration | Dose (mg/kg) | Key Findings | Reference |

| CD-1 Mouse | p.o and i.v. | 1-10 | Good pharmacokinetic parameters | |

| Sprague-Dawley Rat | p.o and i.v. | 1-10 | Good pharmacokinetic parameters | |

| Cynomolgus Monkey | Not specified | Not specified | Acceptable oral bioavailability |

Experimental Protocols

FAK/ALK Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against FAK and ALK kinases.

Materials:

-

Recombinant FAK or ALK enzyme

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FAK)

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT for FAK)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate kinase buffer.

-

In a microplate, add the kinase, substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

-

Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24-192 hours).

-

Add 10 µL of MTT stock solution to each well and incubate at 37°C for 3-4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-FAK (Tyr397)

This protocol is for detecting the phosphorylation status of FAK at Tyr397 in response to this compound treatment.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against p-FAK (Tyr397)

-

Primary antibody against total FAK

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line (e.g., SUM190, FC-IBC02)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 55 mg/kg, twice daily).

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-FAK).

Conclusion

This compound is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-tumor activity demonstrated in preclinical models. Its ability to target two distinct oncogenic pathways provides a strong rationale for its further investigation as a cancer therapeutic. This technical guide provides a foundational understanding of this compound and detailed methodologies to facilitate its study in a research setting. The provided data and protocols can serve as a valuable resource for scientists and clinicians working towards the development of novel cancer therapies.

References

CEP-37440 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory activity positions this compound as a compelling candidate for therapeutic intervention in various cancers where FAK and/or ALK signaling pathways are dysregulated. This technical guide provides an in-depth analysis of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support further research and drug development efforts.

Introduction to this compound

This compound selectively binds to and inhibits the kinase activity of both FAK and ALK, leading to the disruption of their downstream signaling cascades.[2] The cytoplasmic tyrosine kinase FAK is a critical mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell proliferation, survival, migration, and angiogenesis.[2] Dysregulation of FAK is a common feature in many solid tumors. ALK, a receptor tyrosine kinase, is crucial for neuronal development, and its genetic alterations are associated with various cancers. The dual inhibition of FAK and ALK by this compound offers a synergistic approach to anticancer therapy.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory activity against FAK and ALK kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| FAK | Enzymatic | 2.3[1] |

| ALK | Enzymatic | 3.5 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | IC50 | 131 |

| FC-IBC02 | Inflammatory Breast Cancer | GI50 | 91 |

| SUM190 | Inflammatory Breast Cancer | GI50 | 900 |

| KPL4 | Breast Cancer | GI50 | 890 |

| MDA-IBC03 | Inflammatory Breast Cancer | GI50 | >3000 |

| SUM149 | Inflammatory Breast Cancer | GI50 | >3000 |

| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | ~2000 |

| MDA-MB-468 | Triple-Negative Breast Cancer | GI50 | ~2000 |

Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |

| SUM190 | 55 mg/kg bid | 79.7% |

| FC-IBC02 | 55 mg/kg bid | 33% |

| SUM149 | 55 mg/kg bid | 23% |

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the FAK and ALK signaling pathways, which in turn modulates downstream cellular processes critical for cancer progression.

FAK Signaling Pathway Inhibition

FAK is a key regulator of cell adhesion, migration, and survival. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397), creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, activating pathways such as PI3K/AKT and MAPK/ERK. This compound directly inhibits the autophosphorylation of FAK at Tyr397, thereby blocking the initiation of this signaling cascade.

Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.

ALK Signaling Pathway Inhibition

In cancers with ALK genetic alterations (e.g., fusions, mutations), ALK becomes constitutively active, driving oncogenic signaling through pathways including PI3K/AKT and MAPK/ERK. This compound inhibits the kinase activity of ALK, leading to a reduction in the phosphorylation of its downstream effectors and subsequent suppression of tumor growth.

Caption: this compound inhibits constitutively active ALK, suppressing pro-tumorigenic signaling.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted for determining the GI50 of this compound in adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., FC-IBC02, SUM190)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader (490 nm absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for determining cell viability using the MTS assay.

Western Blot Analysis of FAK Phosphorylation

This protocol details the detection of phosphorylated FAK (pFAK) in cell lysates following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-pFAK Tyr397, anti-total FAK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-pFAK Tyr397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK for loading control.

-

Quantify band intensities using densitometry software.

Caption: Workflow for Western blot analysis of protein phosphorylation.

In Vivo Breast Cancer Xenograft Study

This protocol describes the establishment of orthotopic breast cancer xenografts in SCID mice and the evaluation of this compound efficacy.

Materials:

-

Inflammatory breast cancer cell lines (e.g., FC-IBC02, SUM190, SUM149)

-

Female SCID mice (6-8 weeks old)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers

-

Anesthesia

Procedure:

-

Harvest cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL.

-

Anesthetize the mice and inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the fourth inguinal mammary fat pad.

-

Monitor the mice for tumor growth by palpation and caliper measurements (Tumor Volume = (length x width^2)/2).

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 55 mg/kg, twice daily) or vehicle control via oral gavage.

-

Continue treatment for a specified period (e.g., 7 weeks).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Examine organs (e.g., lungs, brain) for metastases.

Caption: Workflow for in vivo breast cancer xenograft study.

Conclusion

This compound is a promising dual inhibitor of FAK and ALK with demonstrated preclinical activity in various cancer models. This guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols to facilitate further investigation into its therapeutic potential. The provided diagrams offer a clear visual representation of the signaling pathways affected by this compound, aiding in the conceptual understanding of its anti-cancer effects. Continued research into the nuanced effects of this compound on these and other signaling pathways will be crucial for its clinical development and potential application in precision oncology.

References

FAK/ALK Signaling Pathways in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is increasingly defined by precision medicine, targeting the specific molecular aberrations that drive tumor growth and survival. Among the most critical targets are protein tyrosine kinases, enzymes that play a central role in cellular signaling. This guide focuses on two such kinases: Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). FAK, a non-receptor tyrosine kinase, is a key mediator of signals from the extracellular matrix and growth factors, regulating processes vital to metastasis such as cell adhesion, migration, and survival.[1][2] ALK, a receptor tyrosine kinase, is a potent oncogenic driver in several malignancies when activated by chromosomal rearrangements, mutations, or amplification.[3][4]

Both FAK and ALK signaling pathways converge on similar downstream effectors, including the PI3K/Akt and MAPK/ERK pathways, making them compelling targets for therapeutic intervention.[5] Overexpression and hyperactivity of FAK are common in advanced-stage solid cancers, correlating with poor prognosis. Similarly, ALK alterations define a distinct molecular subset of cancers, most notably in non-small cell lung cancer (NSCLC), where ALK inhibitors have produced dramatic clinical responses.

This technical guide provides a comprehensive overview of the core signaling mechanisms of FAK and ALK, their roles in oncogenesis, strategies for their therapeutic inhibition, and the challenges posed by drug resistance. It is intended to serve as a detailed resource, incorporating quantitative data, key experimental protocols, and detailed pathway visualizations to support ongoing research and drug development efforts in oncology.

Section 1: The Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a 125 kDa non-receptor tyrosine kinase that localizes to focal adhesions—the sites where cells connect to the extracellular matrix (ECM). It functions as both a kinase and a scaffold, integrating signals from integrins and growth factor receptors to control fundamental cellular processes.

FAK Structure and Activation

The FAK protein consists of an N-terminal FERM (Band 4.1, Ezrin, Radixin, Moesin) domain, a central kinase domain, proline-rich regions, and a C-terminal Focal Adhesion Targeting (FAT) domain. In its inactive state, the FERM domain binds to the kinase domain, causing autoinhibition.

Activation is initiated by various upstream signals:

-

Integrin Clustering: Engagement of integrins with ECM components relieves the autoinhibitory interaction, leading to FAK autophosphorylation at Tyrosine 397 (Y397).

-

Receptor Tyrosine Kinases (RTKs) & Cytokine Receptors: FAK can be activated by signals from RTKs, G protein-coupled receptors (GPCRs), and cytokine receptors.

The phosphorylation of Y397 is a critical event, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment and activation of Src lead to the phosphorylation of additional tyrosine residues on FAK, creating a bipartite FAK/Src signaling complex that further phosphorylates other focal adhesion proteins like paxillin and p130Cas.

FAK Downstream Signaling Cascades

The activated FAK-Src complex triggers multiple downstream pathways crucial for cancer progression:

-

PI3K/Akt Pathway (Survival and Proliferation): FAK activation can stimulate the PI3K/Akt pathway, which promotes cell survival by inhibiting apoptosis and regulates cell cycle progression. This signaling cascade is a key mechanism by which FAK confers resistance to anoikis (detachment-induced apoptosis), a critical step for metastasis.

-

MAPK/ERK Pathway (Proliferation and Gene Expression): FAK signaling activates the Ras-MAPK/ERK cascade, which leads to the upregulation of transcription factors that drive the expression of genes involved in cell proliferation, such as Cyclin D1.

-

Cell Migration and Invasion: FAK promotes cell motility by regulating the dynamics of the actin cytoskeleton and focal adhesion turnover. It phosphorylates substrates like p130Cas and paxillin, leading to the activation of small GTPases such as Rac and Rho, which are essential for lamellipodia formation and cell movement. FAK also influences the expression of matrix metalloproteinases (MMPs) required for ECM degradation during invasion.

-

Angiogenesis: FAK plays a role in tumor angiogenesis by mediating signals downstream of Vascular Endothelial Growth Factor (VEGF) in endothelial cells.

Role of FAK in Cancer

FAK is not considered a classical oncogene, but its overexpression and activation are frequently observed in advanced-stage cancers and are associated with a more aggressive, metastatic phenotype.

Table 1: FAK Expression in Human Cancers

| Cancer Type | Observation | Reference(s) |

|---|---|---|

| Ovarian Cancer | mRNA levels elevated in ~37% of serous ovarian tumors. | |

| Breast Cancer | mRNA levels elevated in ~26% of invasive breast cancers; correlates with poor survival. | |

| Pancreatic Cancer | Highly expressed and associated with tumor aggressiveness. | |

| Lung Cancer | Highly expressed and associated with poor prognosis. | |

| Colorectal Cancer | FAK overexpression is associated with enhanced invasion and metastasis. |

| Glioblastoma | Highly expressed. | |

Section 2: The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. While its physiological expression is largely confined to the developing nervous system, its aberrant activation is a key oncogenic driver in a variety of cancers.

Physiological vs. Oncogenic ALK Activation

Physiologically, ALK is activated upon binding of its ligands, leading to receptor dimerization and trans-autophosphorylation of its intracellular kinase domain. In cancer, ALK activation is most commonly ligand-independent and occurs through:

-

Chromosomal Rearrangements: This is the most prevalent mechanism, where the 3' end of the ALK gene, containing the kinase domain, is fused to the 5' end of a partner gene. The partner gene provides a promoter that drives expression and a dimerization domain that causes constitutive, ligand-independent activation of the ALK kinase.

-

Activating Mutations: Point mutations within the kinase domain can lead to constitutive activation. This is common in neuroblastoma.

-

Gene Amplification: An increased copy number of the ALK gene can lead to protein overexpression and increased signaling.

Table 2: Common ALK Fusion Partners and Associated Cancers

| Fusion Partner | Fusion Gene | Associated Cancer(s) | Reference(s) |

|---|---|---|---|

| Nucleophosmin (NPM1) | NPM-ALK | Anaplastic Large Cell Lymphoma (ALCL) | |

| Echinoderm microtubule-associated protein-like 4 (EML4) | EML4-ALK | Non-Small Cell Lung Cancer (NSCLC) | |

| Tropomyosin 3 (TPM3) | TPM3-ALK | Inflammatory Myofibroblastic Tumor (IMT) |

| Kinesin Family Member 5B (KIF5B) | KIF5B-ALK | Non-Small Cell Lung Cancer (NSCLC) | |

ALK Downstream Signaling Cascades

Once constitutively activated, oncogenic ALK fusions trigger a network of downstream pathways that promote cell survival and proliferation:

-

PI3K/Akt/mTOR Pathway: Promotes cell growth, survival, and metabolism.

-

RAS/MAPK/ERK Pathway: Drives cell proliferation.

-

JAK/STAT Pathway: Primarily involved in promoting cell survival.

These pathways collectively contribute to the "oncogene addiction" observed in ALK-driven tumors, where cancer cells become highly dependent on the continuous signaling from the ALK fusion protein for their survival and growth.

Section 3: Therapeutic Targeting of FAK and ALK

The critical roles of FAK and ALK in driving cancer progression have made them attractive targets for small molecule inhibitors.

FAK Inhibitors

Targeting FAK is a promising strategy to inhibit tumor cell proliferation, metastasis, and angiogenesis. Several small molecule FAK inhibitors have been developed and are in various stages of clinical investigation.

Table 3: Selected FAK Inhibitors in Clinical Development

| Inhibitor | Other Targets | Highest Phase of Development | Reference(s) |

|---|---|---|---|

| Defactinib (VS-6063) | - | Phase II | |

| GSK2256098 | - | Phase I | |

| IN10018 | - | Clinical Trials | |

| Conteltinib | - | Clinical Trials | |

| APG-2449 | ALK, ROS1 | Phase I |

| CEP-37440 | ALK | Phase I | |

ALK Inhibitors

The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive NSCLC, significantly improving progression-free survival compared to chemotherapy. There are currently multiple generations of FDA-approved ALK inhibitors.

Table 4: FDA-Approved ALK Inhibitors for NSCLC

| Inhibitor | Generation | Key Characteristics | Reference(s) |

|---|---|---|---|

| Crizotinib | 1st | First-in-class; also inhibits MET and ROS1. | |

| Ceritinib | 2nd | More potent than crizotinib; active against some crizotinib-resistant mutations. | |

| Alectinib | 2nd | Highly potent and selective; excellent CNS penetration. | |

| Brigatinib | 2nd | Active against a broad range of ALK resistance mutations. |

| Lorlatinib | 3rd | Designed to overcome most known resistance mutations, including G1202R; excellent CNS penetration. | |

Section 4: Mechanisms of Drug Resistance

Despite the initial success of targeted therapies, the emergence of drug resistance is a major clinical challenge that ultimately limits their efficacy.

Resistance to FAK Inhibitors

Mechanisms of resistance to FAK inhibitors are an active area of investigation and appear to involve the activation of compensatory signaling pathways.

-

RTK-Mediated Reactivation: Oncogenic RTKs, such as HER2 or EGFR, can directly phosphorylate FAK at Y397, bypassing the need for FAK's own kinase activity and thus rescuing downstream signaling in the presence of a FAK inhibitor.

-

Activation of Parallel Pathways: In pancreatic cancer, prolonged FAK inhibition can lead to stromal depletion and reduced TGF-β signaling, which in turn relieves the repression of STAT3 signaling, providing a compensatory survival pathway for the tumor cells.

Resistance to ALK Inhibitors

Resistance to ALK TKIs can be broadly divided into two categories: on-target alterations and the activation of bypass signaling tracks.

-

On-Target Resistance (ALK-Dependent):

-

Secondary Mutations: The most common mechanism involves the acquisition of new mutations within the ALK kinase domain that interfere with TKI binding. The specific mutation that arises can depend on the inhibitor used. For example, the L1196M "gatekeeper" mutation confers resistance to crizotinib, while the G1202R mutation confers broad resistance to first and second-generation TKIs.

-

ALK Gene Amplification: Increased copies of the ALK fusion gene can lead to enough protein to overcome the inhibitory concentration of the drug.

-

-

Off-Target Resistance (ALK-Independent):

-

Bypass Signaling: Tumor cells can activate alternative survival pathways to become independent of ALK signaling. This can involve the activation or mutation of other RTKs like EGFR, MET, or KIT, which then drive downstream pathways such as MAPK and PI3K/Akt.

-

References

- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

CEP-37440: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Dysregulation of both FAK and ALK signaling pathways is implicated in the progression of various solid tumors, making this compound a compound of significant interest in oncology research and development.[1][3] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, complete with quantitative data, experimental methodologies, and visual representations of its mechanism of action.

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4] Its overexpression and constitutive activation are associated with increased metastasis and poor patient outcomes in several cancer types. ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily and is vital for nervous system development. Genetic rearrangements and mutations leading to ALK activation are oncogenic drivers in various malignancies, including anaplastic large-cell lymphoma and non-small cell lung cancer. By simultaneously targeting both FAK and ALK, this compound offers a synergistic approach to overcoming drug resistance and enhancing therapeutic efficacy.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and growth inhibition data across different cancer cell lines and models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Metric | Value | Cell Line/System | Reference |

| FAK | Enzymatic IC50 | 2.3 nM | - | |

| FAK | Cellular IC50 | 88 nM | - | |

| ALK | Enzymatic IC50 | 3.5 nM | - | |

| ALK | Cellular IC50 | 40 nM | - | |

| NPM-ALK+ ALCL | IC50 | 84 nM | Sup-M2 | |

| NPM-ALK+ ALCL | IC50 | 131 nM | Karpas-299 |

Table 2: Growth Inhibition (GI50) of this compound in Inflammatory Breast Cancer (IBC) Cell Lines

| Cell Line | Subtype | GI50 | Reference |

| FC-IBC02 | Triple-Negative | 91 nM | |

| SUM190 | HER2-positive | 900 nM | |

| KPL4 | HER2-positive | 890 nM |

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Finding | Reference |

| SUM190 | 55 mg/kg bid | 79.7% | - | |

| FC-IBC02 | 55 mg/kg bid | 33% | Prevented brain metastasis | |

| SUM149 | 55 mg/kg bid | 23% | - | |

| Sup-M2 | 3-55 mg/kg p.o. | Dose-dependent inhibition | - | |

| CWR22 | 55 mg/kg p.o. | FAK phosphorylation inhibited | - |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by disrupting key downstream signaling cascades initiated by FAK and ALK. The primary mechanism of FAK inhibition involves blocking its autophosphorylation at Tyrosine 397 (Tyr 397). This event is critical for the activation of FAK's kinase function and the recruitment of other signaling molecules, such as Src family kinases and the p85 subunit of PI3K. Inhibition of this initial step leads to the downregulation of downstream pathways like PI3K/AKT, which are essential for cell survival and proliferation.

The inhibition of ALK by this compound disrupts the signal transduction pathways that are constitutively active in cancer cells with ALK gene alterations. This leads to the induction of apoptosis in ALK-dependent tumor cells.

Caption: Downstream signaling pathways inhibited by this compound.

Experimental Protocols

The following provides an overview of the methodologies used to evaluate the effects of this compound.

Cell Proliferation Assay (MTS Assay)

This assay is used to assess the impact of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-3000 nM) dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 to 192 hours).

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.

Caption: Workflow for a typical cell proliferation (MTS) assay.

Western Blotting for Protein Phosphorylation

This technique is employed to determine the effect of this compound on the phosphorylation status of FAK and other downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for various time intervals (e.g., 0, 48, 72, 96, 120 hours) and then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total FAK, phospho-FAK (Tyr 397), total ALK, phospho-ALK, and other proteins of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a promising dual inhibitor of FAK and ALK with demonstrated efficacy in preclinical cancer models. Its ability to block the autophosphorylation of FAK at Tyr 397 and inhibit ALK signaling disrupts critical pathways involved in tumor cell proliferation, survival, and metastasis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies, potentially exploring combination therapies, may further enhance its clinical utility.

References

- 1. Facebook [cancer.gov]

- 2. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to ALK Gene Rearrangements in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Anaplastic Lymphoma Kinase (ALK) Gene

The Anaplastic Lymphoma Kinase (ALK) gene, located on chromosome 2p23, encodes a receptor tyrosine kinase (RTK) belonging to the insulin receptor superfamily.[1][2] The ALK protein plays a crucial role in the development and function of the nervous system, particularly in regulating the proliferation of nerve cells during embryogenesis.[3][4][5] Structurally, the full-length ALK protein consists of an extracellular domain, a transmembrane segment, and an intracellular tyrosine kinase domain. Under normal physiological conditions, ALK is activated upon ligand binding, which induces dimerization and subsequent autophosphorylation of the kinase domain, initiating downstream signaling cascades.

Oncogenic Activation through ALK Gene Rearrangements

In several cancers, the ALK gene undergoes chromosomal rearrangements, such as translocations or inversions, leading to the creation of fusion genes. These rearrangements typically fuse the 3' region of the ALK gene, which contains the entire tyrosine kinase domain, with the 5' end of a partner gene. The fusion partner provides a promoter that drives constitutive expression of the fusion protein and, crucially, contains a domain that facilitates ligand-independent dimerization or oligomerization. This results in a constantly active ALK kinase domain, leading to aberrant and sustained activation of downstream signaling pathways that promote uncontrolled cell proliferation, survival, and oncogenesis.

More than 90 distinct ALK fusion partners have been identified in various cancers. The most well-known fusion is EML4-ALK, which results from an inversion on chromosome 2 and is frequently found in non-small cell lung cancer (NSCLC). Another common fusion is NPM1-ALK, arising from a t(2;5) translocation, which is characteristic of anaplastic large cell lymphoma (ALCL).

ALK-Driven Signaling Pathways

The constitutively active ALK fusion proteins phosphorylate a multitude of downstream effector molecules, thereby activating several key signaling pathways that are critical for cancer cell growth and survival. The primary signaling cascades activated by oncogenic ALK fusions include:

-

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in cell survival, proliferation, and apoptosis.

The simultaneous and continuous activation of these pathways by ALK fusion proteins drives the malignant phenotype of cancer cells.

Prevalence of ALK Rearrangements in Cancer

ALK rearrangements are found in a variety of solid and hematological malignancies, though the prevalence varies significantly across different cancer types.

| Cancer Type | Prevalence of ALK Rearrangements | Key Fusion Partners |

| Non-Small Cell Lung Cancer (NSCLC) | 3-5% of all NSCLC cases | EML4, KIF5B, TFG, KLC1 |

| Anaplastic Large Cell Lymphoma (ALCL) | ~50-80% of ALCL cases | NPM1, TPM3, ATIC |

| Inflammatory Myofibroblastic Tumor (IMT) | >50% of IMT cases | TPM3, TPM4, CLTC, RANBP2 |

| Colorectal Cancer | <1% | EML4, STRN |

| Gastrointestinal Cancers | <1% (overall) | Various |

| Neuroblastoma | Rare (mutations and amplifications are more common) | |

| Other Cancers | Rare (e.g., breast, renal, thyroid) | Various |

Therapeutic Strategies: ALK Tyrosine Kinase Inhibitors (TKIs)

The dependence of ALK-rearranged cancers on the constitutively active ALK fusion protein makes it an attractive therapeutic target. Several generations of ALK TKIs have been developed, which act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

| TKI Generation | Drug Name | Key Features |

| First-Generation | Crizotinib | The first approved ALK TKI. |

| Second-Generation | Alectinib, Ceritinib, Brigatinib, Ensartinib | Developed to overcome crizotinib resistance and have improved central nervous system (CNS) penetration. |

| Third-Generation | Lorlatinib | Designed to be effective against a broad range of ALK resistance mutations, including the G1202R mutation, and has excellent CNS penetration. |

Efficacy of ALK Inhibitors in ALK-Positive NSCLC

The following table summarizes the efficacy of various ALK inhibitors in clinical trials for ALK-positive NSCLC.

| Drug | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| Crizotinib | Treatment-naïve | ~60% | 8-10 |

| Alectinib | Treatment-naïve | ~83% | Not reached (vs. 11.1 for crizotinib) |

| Ceritinib | Crizotinib-resistant | ~56% | 6.9 |

| Brigatinib | Crizotinib-resistant | ~67% | 12.9 |

| Lorlatinib | Post-2nd Gen TKI | 39% | 6.9 |

| Lorlatinib | Treatment-naïve | 76% | Not reached |

Mechanisms of Resistance to ALK Inhibitors

Despite the initial impressive responses to ALK TKIs, acquired resistance almost invariably develops. Mechanisms of resistance are broadly classified into two categories:

On-Target Resistance

This involves genetic alterations within the ALK gene itself.

-

Secondary Mutations in the ALK Kinase Domain: These mutations interfere with the binding of the TKI to the ALK protein. The frequency and type of mutation often depend on the specific TKI used.

-

ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to higher levels of the oncoprotein, overwhelming the inhibitory effect of the TKI.

| ALK TKI | Common Resistance Mutations | Frequency |

| Crizotinib | L1196M, G1269A | ~20% of resistant cases |

| Alectinib | G1202R, I1171T/S, V1180L | G1202R in ~29% of resistant cases |

| Ceritinib | G1202R, F1174C | G1202R in ~21% of resistant cases |

| Brigatinib | G1202R | G1202R in ~43% of resistant cases |

Off-Target Resistance

This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK.

-

Activation of other Receptor Tyrosine Kinases: Upregulation or mutation of other RTKs such as EGFR, MET, or HER2/3 can activate parallel signaling pathways.

-

Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to targeted therapies.

Experimental Protocols for Detecting ALK Rearrangements

Accurate detection of ALK rearrangements is crucial for identifying patients who will benefit from ALK-targeted therapies. The three main methodologies are Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), and Next-Generation Sequencing (NGS).

Fluorescence In Situ Hybridization (FISH)

FISH is considered the gold standard for detecting ALK gene rearrangements. It utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart" probe strategy is commonly used, where two differently colored probes bind to the 5' and 3' ends of the ALK gene. In a normal cell, the two signals are co-localized (appear as a single fused or yellow signal). In a cell with an ALK rearrangement, the 5' and 3' ends of the gene are separated, resulting in distinct red and green signals.

Detailed Protocol for ALK FISH on FFPE Tissue:

-

Slide Preparation: Use 4-6 μm thick FFPE tissue sections mounted on adhesive-coated slides.

-

Deparaffinization and Dehydration: Immerse slides in xylene (or a xylene substitute) followed by a series of ethanol washes (100%, 95%, 85%, 70%).

-

Heat Pretreatment: Boil slides in a tissue pretreatment solution (e.g., citrate buffer, pH 6.0) for approximately 30 minutes.

-

Enzyme Digestion: Treat the tissue with a protease solution (e.g., pepsin) for about 10 minutes at room temperature to permeabilize the cells.

-

Dehydration: Dehydrate the slides again through an ethanol series.

-

Probe Application and Denaturation: Apply the ALK break-apart probe to the slide, cover with a coverslip, and seal. Denature the slide and probe on a hotplate at 75°C for 5 minutes.

-

Hybridization: Incubate the slides in a humidified chamber at 37°C overnight.

-

Post-Hybridization Washes: Remove the coverslip and wash the slides in a stringent wash buffer (e.g., 0.4xSSC) at 72°C, followed by a less stringent wash (e.g., 2xSSC with 0.05% Tween-20) at room temperature.

-

Counterstaining and Mounting: Apply a counterstain containing DAPI to visualize the nuclei and mount the slides with an antifade medium.

-

Analysis: Using a fluorescence microscope, score a minimum of 50-100 tumor cell nuclei. A specimen is considered positive for an ALK rearrangement if ≥15% of the analyzed cells show split signals or an isolated red signal.

References

- 1. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - Hernandez - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Detection of ALK fusion variants by RNA-based NGS and clinical outcome correlation in NSCLC patients treated with ALK-TKI sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 4. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalog of 5’ Fusion Partners in ALK-positive NSCLC Circa 2020 - PMC [pmc.ncbi.nlm.nih.gov]

CEP-37440 and FAK Autophosphorylation at Tyr 397: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CEP-37440, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). The focus of this document is on the core mechanism of this compound's interaction with FAK, specifically its inhibition of FAK autophosphorylation at tyrosine 397 (Tyr 397), a critical event in cancer cell signaling. This guide offers a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally available small molecule that acts as a dual kinase inhibitor, targeting both FAK and ALK.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in oncology.[3] ALK, a receptor tyrosine kinase, is also implicated in various cancers due to genetic rearrangements and dysregulation.[3] this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential in treating brain metastases. A phase I clinical trial for this compound was completed in 2015.

The primary mechanism of FAK activation involves autophosphorylation at the Tyr 397 residue upon integrin engagement with the extracellular matrix. This phosphorylation event creates a binding site for Src family kinases, leading to the activation of downstream signaling pathways that promote tumor progression. This compound effectively blocks this initial autophosphorylation step, thereby inhibiting FAK-mediated signaling.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro and in vivo inhibitory activities of this compound against FAK, ALK, and various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibition by this compound

| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |

| FAK | Enzymatic | 2.3 | |

| FAK | Cellular | 88 | |

| ALK | Enzymatic | 3.5 | |

| ALK | Cellular | 40 | |

| ALK | Cellular (75% human plasma) | 120 | |

| Sup-M2 (NPM-ALK+ ALCL) | Proliferation | 84 | |

| Karpas-299 (NPM-ALK+ ALCL) | Proliferation | 131 | |

| FC-IBC02 (Inflammatory Breast Cancer) | Proliferation (GI50) | 91 | |

| SUM190 (Inflammatory Breast Cancer) | Proliferation (GI50) | 900 | |

| KPL4 (Inflammatory Breast Cancer) | Proliferation (GI50) | 890 |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| SUM190 (Breast Cancer) | 55 mg/kg bid | 79.7% | |

| FC-IBC02 (Breast Cancer) | 55 mg/kg bid | 33% | |

| SUM149 (Breast Cancer) | 55 mg/kg bid | 23% |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blot Analysis for Phospho-FAK (Tyr397)

This protocol is for the detection of phosphorylated FAK at Tyr397 in cell lysates.

a. Cell Lysis and Protein Quantification

-

Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM sodium orthovanadate).

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding 4x Laemmli loading buffer and boiling for 5 minutes at 95°C.

-

Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

c. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

d. Stripping and Reprobing

-

To normalize the phospho-FAK signal, the membrane can be stripped using a mild stripping buffer.

-

Wash the membrane thoroughly and re-block as in step c.1.

-

Incubate with a primary antibody for total FAK, followed by the appropriate secondary antibody and detection. A loading control such as β-actin or GAPDH should also be probed.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability as an indicator of metabolic activity.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

-

Treat cells with a serial dilution of this compound (e.g., 0-3000 nM) in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 72-192 hours).

-

Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 values.

In Vitro FAK Kinase Assay

This assay measures the direct inhibitory effect of this compound on FAK enzymatic activity.

-

Prepare a reaction mixture containing FAK kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding purified recombinant FAK enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.

-

Calculate the percentage of FAK inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at the desired doses and schedule (e.g., 55 mg/kg, twice daily). The control group receives the vehicle.

-

-

Monitoring and Endpoint:

-

Monitor animal body weight and overall health throughout the study.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-FAK).

-

-

Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Conclusion

This compound is a potent dual FAK/ALK inhibitor that effectively suppresses FAK autophosphorylation at Tyr 397, a key step in the activation of this oncogenic kinase. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on FAK-targeted cancer therapies. The methodologies outlined here can be adapted to further investigate the efficacy and mechanism of action of this compound and other FAK inhibitors in various preclinical models.

References

Investigating the Cellular Effects of CEP-37440: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Both FAK and ALK are key players in cellular signaling pathways that, when dysregulated, contribute to cancer cell proliferation, survival, migration, and angiogenesis.[4] FAK, a non-receptor tyrosine kinase, is a central component of integrin and growth factor signaling, and its overexpression is associated with invasive and metastatic tumors.[5] ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily, and its genetic alterations are implicated in a variety of cancers. By simultaneously targeting these two kinases, this compound presents a promising therapeutic strategy for cancers driven by FAK and/or ALK signaling. This technical guide provides a comprehensive overview of the cellular effects of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental investigations.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of both FAK and ALK, thereby inhibiting their kinase activity. A critical step in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and the subsequent initiation of downstream signaling cascades. This compound directly blocks this initial autophosphorylation of FAK at Tyr397, effectively shutting down its signaling function. The inhibition of ALK kinase activity similarly disrupts the downstream signaling pathways that are constitutively activated in cancer cells with ALK genetic alterations.

The downstream consequences of FAK and ALK inhibition by this compound are numerous and impact several key cellular processes. Inhibition of the FAK signaling pathway leads to decreased cell proliferation, reduced cell migration and invasion, and the induction of apoptosis. Disruption of ALK signaling also contributes to the inhibition of cell growth and survival. The dual inhibition of both kinases by this compound may offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms that can arise from targeting a single pathway.

Data Presentation

In Vitro Efficacy: Inhibition of Kinase Activity and Cancer Cell Proliferation

The potency of this compound has been demonstrated through both enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Target | Assay Type | IC50 (nM) | Reference |

| FAK | Enzymatic | 2.3 | |

| ALK | Enzymatic | 3.5 |

Table 1: Enzymatic Inhibition of FAK and ALK by this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against purified FAK and ALK enzymes.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | 84 | |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | 131 | |

| NCI-H2228 | Non-Small Cell Lung Cancer | 175 (p-ALK inhibition) | |

| NCI-H2228 | Non-Small Cell Lung Cancer | 2900 (cytotoxicity) | |

| NCI-H3122 | Non-Small Cell Lung Cancer | 1779 | |

| FC-IBC02 | Inflammatory Breast Cancer | 91 | |

| SUM190 | Inflammatory Breast Cancer | 900 | |

| KPL4 | Inflammatory Breast Cancer | 890 | |

| MDA-IBC03 | Inflammatory Breast Cancer | >3000 | |

| SUM149 | Inflammatory Breast Cancer | >3000 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2000 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~2000 |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values of this compound in a panel of cancer cell lines.

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

| Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| SUM190 Xenograft | 55 mg/kg, twice daily | 79.7% | |

| FC-IBC02 Xenograft | 55 mg/kg, twice daily | 33% | |

| SUM149 Xenograft | 55 mg/kg, twice daily | 23% |

Table 3: In Vivo Tumor Growth Inhibition by this compound in Inflammatory Breast Cancer Xenograft Models. This table summarizes the percentage of tumor growth inhibition observed in different xenograft models following treatment with this compound.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in preclinical models to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Species | Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | AUC0-∞ (ng*h/mL) | Reference |

| CD-1 Mouse | IV | 1 | 3.0 | - | 1612 | |

| CD-1 Mouse | PO | 10 | - | 1533 | - | |

| Sprague-Dawley Rat | IV | 1 | 2.0 | - | 4005 | |

| Sprague-Dawley Rat | PO | 5 | - | 1340 | - |

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Models. This table provides key pharmacokinetic parameters of this compound in mice and rats following intravenous (IV) and oral (PO) administration.

Experimental Protocols